3-(All-trans-decaprenyl)benzene-1,2-diol is a complex organic compound with the molecular formula and a monoisotopic mass of approximately 790.66 Daltons. It is characterized by a benzene ring substituted at the 3-position with an all-trans-decaprenyl group, which is a long-chain polyisoprenoid. This compound is primarily derived from plant sources, particularly from Zea mays (maize) where it plays a significant role in various biochemical pathways .
3-(All-trans-decaprenyl)benzene-1,2-diol can be classified under the category of polyphenolic compounds due to its structural characteristics. It is also categorized as a phenolic compound because of the presence of the benzene ring with hydroxyl groups attached.
The synthesis of 3-(All-trans-decaprenyl)benzene-1,2-diol can be achieved through various methods, including enzymatic and chemical pathways. One notable method involves the enzymatic conversion of 2-decaprenylphenol using NADPH and molecular oxygen, which results in the formation of 3-(All-trans-decaprenyl)benzene-1,2-diol along with NADP and water as byproducts .
The enzymatic synthesis typically requires specific enzymes that catalyze the hydroxylation process at the benzene ring. The reaction conditions, such as pH and temperature, are crucial for optimizing yield and purity. Additionally, chemical synthesis may involve multi-step reactions that include alkylation and reduction processes to introduce the decaprenyl side chain effectively.
The molecular structure of 3-(All-trans-decaprenyl)benzene-1,2-diol features a benzene ring with two hydroxyl groups located at positions 1 and 2, and an all-trans-decaprenyl group attached at position 3. The IUPAC name reflects this structure:
3-(All-trans-decaprenyl)benzene-1,2-diol participates in various chemical reactions typical for phenolic compounds. These include oxidation reactions where it can form quinone derivatives or undergo further hydroxylation.
The compound's reactivity can be influenced by the presence of hydroxyl groups which can participate in hydrogen bonding and coordination with metal ions like aluminum(III), forming stable complexes that are useful in various applications. Additionally, its long hydrophobic tail enhances its interaction with biological membranes.
The mechanism of action for 3-(All-trans-decaprenyl)benzene-1,2-diol primarily relates to its role as an antioxidant and antimicrobial agent. The hydroxyl groups on the benzene ring enable it to scavenge free radicals effectively.
Studies have shown that related compounds exhibit significant antimicrobial properties against various pathogens . The specific interactions at the molecular level often involve disruption of microbial cell membranes or inhibition of metabolic pathways essential for pathogen survival.
3-(All-trans-decaprenyl)benzene-1,2-diol is typically a viscous liquid or solid depending on temperature and purity. Its solubility in organic solvents is high due to its hydrophobic decaprenyl chain.
The compound exhibits typical phenolic reactivity including:
Relevant data includes:
3-(All-trans-decaprenyl)benzene-1,2-diol has several applications in scientific research:
All-trans-decaprenyl diphosphate (DPP) serves as the critical isoprenoid donor in ubiquinone-10 (CoQ10) biosynthesis. This 50-carbon chain is synthesized via successive condensations of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) catalyzed by trans-prenyltransferases. In Escherichia coli, the enzyme UbiA mediates the attachment of DPP to aromatic precursors, demonstrating a strong kinetic preference for long-chain trans-polyprenyl diphosphates (apparent Km = 31 µM for solanesyl diphosphate) over shorter analogs like geranyl diphosphate (Km = 254 µM) [5]. This reaction occurs in the inner mitochondrial membrane in eukaryotes or plasma membrane in bacteria, where the hydrophobic environment accommodates the long polyprenyl chain. The trans configuration of all double bonds in DPP is enzymatically enforced, as evidenced by the complete rejection of cis-configured isoprenoid substrates (e.g., ω-t2-c5-octaprenyl diphosphate) by bacterial polyprenyltransferases [5] [7].
Table 1: Kinetic Parameters of Polyprenyl Diphosphate Synthases
Enzyme Source | Substrate | Km (µM) | Preferred Chain Length |
---|---|---|---|
E. coli UbiA | Geranyl DPP | 254 ± 18 | C50 (decaprenyl) |
E. coli UbiA | Farnesyl DPP | 22 ± 2.1 | |
E. coli UbiA | Solanesyl DPP | 31 ± 3.4 |
The formation of 3-(all-trans-decaprenyl)benzene-1,2-diol is catalyzed by UbiI, a membrane-associated FAD-dependent monooxygenase. This enzyme hydroxylates 2-(all-trans-decaprenyl)phenol at the ortho position relative to the phenolic OH group, utilizing molecular oxygen and NADPH as co-substrates [1] [8]. The reaction follows strict stoichiometry:
2-(all-trans-decaprenyl)phenol + NADPH + O2 + H+ → 3-(all-trans-decaprenyl)benzene-1,2-diol + NADP+ + H2O
UbiI exhibits absolute regiospecificity for the C5 position of the aromatic ring, generating exclusively the 1,2-diol (catechol) derivative without detectable meta- or para-hydroxylated byproducts. This specificity ensures the correct regioisomer is produced for downstream methylation in ubiquinone assembly. The enzyme functions aerobically and is localized to bacterial membranes where it associates with polyprenylated substrates through hydrophobic interactions [6] [8].
Polyprenyltransferases exhibit hierarchical substrate selectivity governed by structural constraints in their active sites. The rice ortholog OsPPT1a exemplifies this specificity: while it accepts polyprenyl diphosphates of varying lengths (C10-C50) as donors, it shows absolute specificity for the aromatic acceptor p-hydroxybenzoate (PHB) (Km = 6.04 µM) over structurally similar compounds [2]. This discrimination arises from aromatic amino acid residues in the active site that form stacking interactions with the phenolic ring, positioning it for nucleophilic attack on the prenyl diphosphate [9]. Mutational studies reveal that substitutions in these residues diminish catalytic efficiency by >95%. Notably, eukaryotic and bacterial polyprenyltransferases share conserved domains for isoprenoid binding but differ in their N-terminal mitochondrial targeting sequences, as observed in OsPPT1a which localizes to mitochondria—the site of ubiquinone synthesis in plants and mammals [2] [7].
Table 2: Substrate Specificity Profiles of Prenyltransferases
Enzyme | Prenyl Donor Flexibility | Aromatic Acceptor Specificity | Key Structural Determinants |
---|---|---|---|
E. coli UbiA | Broad (C10-C50) | Strict for 4-HB | Membrane-associated hydrophobic pockets |
O. sativa OsPPT1a | Broad (C10-C50) | Absolute for p-hydroxybenzoate | Conserved substrate-binding TIM barrel |
Yeast COQ2 | Moderate (C30-C50) | High for PHB | N-terminal mitochondrial targeting signal |
The menaquinone (MK) and ubiquinone (UQ) pathways exhibit metabolic crosstalk through shared precursors and allosteric regulation. In Mycobacterium tuberculosis, the MK intermediate 1,4-dihydroxy-2-naphthoic acid (DHNA) acts as a feedback inhibitor of MenD—the first committed enzyme in MK biosynthesis—binding to an allosteric site in domain II (Kd ≈ 15 µM) [6] [10]. This inhibition involves three arginine residues (Arg-97, Arg-277, Arg-303) that propagate conformational changes to the active site 20–30 Å away. Crucially, DHNA accumulation also indirectly modulates UQ synthesis by competing for the polyprenyl diphosphate pool. During oxidative stress, increased demand for UQ (an antioxidant) diverts decaprenyl diphosphate from MK to UQ biosynthesis, thereby fine-tuning electron carrier ratios according to metabolic needs. This regulatory interplay ensures optimal quinone composition for energy generation under varying redox conditions [6] [10].
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